molecular formula C5H5NO3 B018391 N-Methylolmaleimide CAS No. 5063-96-7

N-Methylolmaleimide

Cat. No.: B018391
CAS No.: 5063-96-7
M. Wt: 127.1 g/mol
InChI Key: BHPDNFUVYQFFNK-UHFFFAOYSA-N
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Description

N-Methylolmaleimide is an organic compound with the molecular formula C₅H₅NO₂. It is a derivative of maleimide, where a hydroxymethyl group is attached to the nitrogen atom. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in scientific research and industrial applications.

Mechanism of Action

Target of Action

N-Methylolmaleimide, also known as N-Hydroxymethylmaleimide, is an organic compound with the formula C5H5NO2 It’s structurally similar compound, n-ethylmaleimide, has been found to target galectin-10 , a protein involved in cell-cell adhesion and cell activation processes . It’s plausible that this compound may have similar targets due to its structural similarity.

Mode of Action

It’s known that n-substituted maleimides, a class of compounds to which this compound belongs, can affect the biosynthesis of chitin and β(1,3)glucan, components of the fungal cell wall . This suggests that this compound might interact with its targets to influence the synthesis of these components, thereby affecting the structural integrity and function of cells.

Result of Action

Given its potential influence on the biosynthesis of chitin and β(1,3)glucan , it’s plausible that the compound could affect the structural integrity and function of cells, particularly those of fungi.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methylolmaleimide can be synthesized through the reaction of maleimide with formaldehyde in the presence of a base such as sodium hydroxide. The reaction typically involves the following steps:

  • Dissolve maleimide in a suitable solvent, such as water or an alcohol.
  • Add formaldehyde solution to the reaction mixture.
  • Introduce a base, such as sodium hydroxide, to catalyze the reaction.
  • Allow the reaction to proceed at a controlled temperature, usually around 30°C, for several hours.
  • Isolate the product by filtration and purification techniques .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous mixing and reaction in large reactors, followed by purification steps to obtain the desired product. The use of automated systems ensures precise control over reaction conditions, leading to high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-Methylolmaleimide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Methylolmaleimide has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • N-Methylmaleimide
  • N-Methylsuccinimide
  • N-Methylphthalimide

Uniqueness

N-Methylolmaleimide is unique due to the presence of the hydroxymethyl group, which enhances its reactivity and versatility in chemical reactions. This functional group allows for additional modifications and cross-linking capabilities, making it more useful in various applications compared to its analogs .

Properties

IUPAC Name

1-(hydroxymethyl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H5NO3/c7-3-6-4(8)1-2-5(6)9/h1-2,7H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHPDNFUVYQFFNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80280989
Record name N-Methylolmaleimide
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Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5063-96-7
Record name N-Maleimidemethanol
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Record name N-Methylolmaleimide
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Record name N-Methylolmaleimide
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Record name N-Maleimidemethanol
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Synthesis routes and methods I

Procedure details

A mixture of 125 grams of water, 26 ml. of 37% aqueous formaldehyde solution, 25 grams of maleimide, and 0.1 gram of anhydrous potassium carbonate was heated at its reflux temperature for 90 minutes, cooled to ambient temperature, and filtered. After removal of the water by heating under vacuum, there was obtained 32 grams of N-hydroxymethylmaleimide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One
Name
Quantity
125 g
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Maleimide (2.0 g) and 10% formaline (6.8 g) were stirred at 100° C. for 60 minutes. The reaction was let to cool and then kept overnight at 4° C. The product was filtered, washed with water and ethanol. Yield: 1.3 g, melting point 96,5-97° C.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
6.8 g
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 9.8 g (0.1 mole) maleimide, 9 ml 37% aqueous formaldehyde and 40 mg sodium carbonate was stirred at room temperature for 1 hour. The mixture was diluted with 30 ml water and the crystals formed (9.1 g N-hydroxymethylmaleimide) were collected by filtration.
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
40 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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